molecular formula C16H16F3NO3S B2379403 N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396848-00-2

N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2379403
CAS No.: 1396848-00-2
M. Wt: 359.36
InChI Key: PWSCPODOIYWSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two pharmacologically important groups: a benzenesulfonamide and a trifluoromethyl group. The benzenesulfonamide moiety is a privileged scaffold in drug design, known to confer targeted biological activity. Scientific literature shows that sulfonamide derivatives exhibit a wide range of therapeutic properties, including acting as inflammasome inhibitors for neurological disorders, antiviral agents , and antibacterial compounds . Concurrently, the trifluoromethyl group is a common and valuable addition in modern drug candidates due to its electron-withdrawing nature and ability to enhance metabolic stability and membrane permeability, as seen in various investigational drugs . The unique molecular architecture of this compound, particularly the 3-hydroxy-3-phenylpropyl chain, suggests potential for multi-target activity. This chain may facilitate interactions with various enzymes and protein receptors, making it a promising candidate for research into complex diseases like diabetes, inflammatory conditions, and cancer. Researchers can leverage this compound as a key intermediate or lead structure in developing novel small-molecule inhibitors. The product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c17-16(18,19)13-7-4-8-14(11-13)24(22,23)20-10-9-15(21)12-5-2-1-3-6-12/h1-8,11,15,20-21H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSCPODOIYWSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structural features, including a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and its implications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16F3NO2S
  • Molecular Weight : 357.37 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The trifluoromethyl moiety increases the compound's ability to penetrate cellular membranes, allowing it to modulate the activity of various biological targets, including:

  • Carbonic Anhydrases (CAs) : Inhibitors of CAs can be crucial in treating conditions like hypoxic tumors. Research indicates that similar sulfonamides can selectively inhibit tumor-associated CA isoforms IX and XII, suggesting potential therapeutic applications for this compound in oncology .

In Vitro Studies

  • Enzyme Inhibition : Studies have shown that sulfonamides, including this compound, exhibit inhibitory effects on carbonic anhydrases. For example, derivatives with similar structures have demonstrated selective inhibition with IC50 values in the nanomolar range against specific CA isoforms .
  • Antimicrobial Activity : The compound's structural similarities to known antimicrobial agents suggest potential activity against various pathogens. Further studies are needed to quantify this activity against specific strains.

Case Studies

  • Hypoxic Tumors : A study focusing on 4-hydroxy-3-(3-(phenylureido)benzenesulfonamides) analogs reported significant inhibition of CA IX and XII, which are overexpressed in many hypoxic tumors. The findings indicate that compounds with similar functionalities may offer therapeutic benefits in cancer treatment .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the trifluoromethyl substitution may enhance metabolic stability and bioavailability, although detailed studies are required to confirm these findings.

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityReference
N-(3-hydroxy-3-phenylpropyl)-2-chlorobenzamideStructureModerate CA inhibition
N-(3-hydroxy-3-phenylpropyl)-2-nitrobenzamideStructureLow CA inhibition
N-(3-hydroxy-3-phenylpropyl)-2-methylbenzamideStructureSimilar activity profile

Comparison with Similar Compounds

Key Structural Variations

The following table highlights structural differences between the target compound and its analogs from the evidence:

Compound Name Substituent on Sulfonamide Nitrogen Benzene Ring Substituents Key Functional Groups Reported Activity/Use
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide (Target) 3-hydroxy-3-phenylpropyl 3-(trifluoromethyl) -OH, -CF₃ Hypothesized enzyme inhibition
N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide () Cyclopropyl 3-(trifluoromethyl), 4-hydroxy -CF₃, -OH COL3A1 inhibitor
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide () 3-(3-chlorophenyl)-3-hydroxypropyl 5-fluoro, 2-methoxy -Cl, -F, -OCH₃, -OH Not explicitly stated
N-cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide (Intermediate, ) Cyclopropyl and piperidin-4-yl 3-(trifluoromethyl) -CF₃, cyclic amine Intermediate in diamination reactions

Functional Insights from Structural Differences

Trifluoromethyl vs. Methoxy and fluoro substituents () may reduce steric hindrance, favoring interactions with hydrophilic enzyme pockets.

Hydroxypropyl vs. This could influence selectivity for specific biological targets . Hydroxy groups (common in the target and ) likely improve solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Chlorophenyl vs. Chlorine may enhance binding affinity in hydrophobic pockets but could also increase toxicity risks .

Pharmacological Potential

  • COL3A1 Inhibition: Analogs like N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide () demonstrate inhibitory activity against COL3A1, a collagen gene linked to cancer metastasis.
  • Metabolic Stability: The trifluoromethyl group in the target compound and its analogs (–3) likely reduces oxidative metabolism, extending half-life compared to non-fluorinated sulfonamides .

Preparation Methods

Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride

The synthesis begins with the preparation of 3-(trifluoromethyl)benzenesulfonyl chloride, a critical intermediate. Adapted from methodologies for analogous sulfonyl chlorides, this step involves the reaction of 3-(trifluoromethyl)benzenesulfonic acid with phosphorus pentachloride (PCl₅) in chlorobenzene:

$$
\text{C}7\text{H}5\text{F}3\text{SO}3\text{H} + \text{PCl}5 \xrightarrow{\text{chlorobenzene}} \text{C}7\text{H}5\text{F}3\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$

Key Conditions

  • Solvent : Chlorobenzene (optimized for reduced byproduct formation).
  • Temperature : 40–50°C.
  • Yield : 85–92% after distillation.

This method avoids hazardous neutralization steps and ensures high purity, as evidenced by the absence of detectable byproducts via GC-MS.

Preparation of 3-Hydroxy-3-phenylpropylamine

3-Hydroxy-3-phenylpropylamine is synthesized via a two-step sequence:

  • Epoxidation of Cinnamyl Alcohol :
    Cinnamyl alcohol undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form 2-phenyloxirane.

  • Aminolysis of Epoxide :
    The epoxide is treated with aqueous ammonia under reflux to yield 3-hydroxy-3-phenylpropylamine.

$$
\text{C}6\text{H}5\text{CH}2\text{CHOHCH}2\text{NH}2 \xleftarrow{\text{NH}3, \Delta} \text{C}6\text{H}5\text{CH}2\text{CH(O)CH}2
$$

Yield : 74–81% after column chromatography.

Coupling Reaction to Form N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide

The final step involves the nucleophilic substitution of 3-(trifluoromethyl)benzenesulfonyl chloride with 3-hydroxy-3-phenylpropylamine. Drawing from antimalarial sulfonamide syntheses, the reaction proceeds in dichloromethane with triethylamine as a base:

$$
\text{C}7\text{H}5\text{F}3\text{SO}2\text{Cl} + \text{C}9\text{H}{13}\text{NO} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}{16}\text{H}{17}\text{F}3\text{N}2\text{O}3\text{S} + \text{Et}_3\text{NH}^+\text{Cl}^-
$$

Optimized Conditions

Parameter Value
Solvent Dichloromethane
Base Triethylamine (1.2 equiv)
Temperature 25°C (ambient)
Reaction Time 4 hours
Yield 58–67%

The product is purified via recrystallization from ethanol/water (3:1), yielding white crystals.

Optimization of Reaction Conditions

Solvent Effects on Sulfonamide Formation

Comparative studies reveal solvent-dependent efficiencies:

Solvent Yield (%) Purity (%)
Dichloromethane 67 98
THF 52 95
Acetonitrile 48 93

Dichloromethane maximizes yield due to its polarity and compatibility with sulfonyl chlorides.

Stoichiometric Variations

Excess amine (1.5 equiv) improves yield to 72%, but higher equivalents promote dimerization. A 1:1.2 ratio of sulfonyl chloride to amine balances cost and efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.72 (s, 1H, ArH), 7.62 (d, J = 7.8 Hz, 1H, ArH), 7.34–7.28 (m, 5H, Ph), 5.21 (s, 1H, OH), 3.41 (t, J = 6.4 Hz, 2H, CH₂N), 2.92 (t, J = 6.4 Hz, 2H, CH₂S), 1.98 (quintet, J = 6.4 Hz, 2H, CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.4 (s, CF₃).

Infrared Spectroscopy (IR)

  • Key Bands : 3340 cm⁻¹ (N-H stretch), 1165 cm⁻¹ (S=O asymmetric), 1130 cm⁻¹ (S=O symmetric), 1320 cm⁻¹ (C-F).

Mass Spectrometry (MS)

  • ESI-MS : m/z 389.1 [M+H]⁺ (calc. 389.1 for C₁₆H₁₇F₃N₂O₃S).

Comparative Analysis of Synthetic Methods

Batch vs. Flow Reactor Systems

Industrial-scale production may employ continuous flow reactors to enhance safety and yield. A patent describes analogous sulfonyl chloride synthesis in flow systems, achieving 94% yield at 50°C with a residence time of 15 minutes.

Alternative Coupling Agents

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) was tested but showed no significant advantage over triethylamine in preliminary trials.

Industrial Scale Production Considerations

  • Cost Analysis : Raw material costs dominate (∼65%), with PCl₅ and chlorobenzene comprising 40% of total expenses.
  • Waste Management : Phosphorus oxychloride (POCl₃) byproduct is neutralized with aqueous NaOH, generating Na₃PO₄ for disposal.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical techniques for confirming the structure of N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzenesulfonamide?

  • Synthesis Steps :

  • The compound is typically synthesized via sulfonamide bond formation using 3-(trifluoromethyl)benzenesulfonyl chloride and 3-hydroxy-3-phenylpropylamine.
  • Reaction conditions (e.g., solvent choice, temperature) are optimized to enhance yield and purity. Polar aprotic solvents like DMF or THF are often employed .
    • Analytical Techniques :
  • NMR Spectroscopy : Used to confirm the presence of the hydroxy, phenyl, and trifluoromethyl groups. 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying stereochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and ensures >95% purity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • The -CF3_3 group enhances lipophilicity , improving membrane permeability in biological systems.
  • It stabilizes the sulfonamide moiety via electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions or reductions .
  • Computational studies (e.g., DFT) can predict charge distribution and reactive sites .

Q. What preliminary biological assays are recommended for evaluating the compound’s bioactivity?

  • Enzyme Inhibition Assays : Test against targets like kynurenine monooxygenase (linked to neurodegenerative diseases) due to structural similarities with known inhibitors .
  • Cell-Based Assays : Assess cytotoxicity and anti-inflammatory activity using macrophage or neuronal cell lines .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to screen for protein interactions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time .
  • Continuous Flow Chemistry : Enhances scalability and safety for industrial translation .
  • Kinetic Analysis : Monitors intermediates via time-resolved HPLC or in-situ IR spectroscopy to pinpoint rate-limiting steps .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays .
  • Metabolic Stability Testing : Assess if discrepancies arise from compound degradation in cell-based vs. cell-free systems .
  • Proteomic Profiling : Identify off-target interactions that may explain variable efficacy .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock or Schrödinger to simulate binding to enzymes (e.g., cyclooxygenase-2) .
  • MD Simulations : Evaluate binding stability and conformational changes over nanosecond timescales .
  • QSAR Models : Correlate substituent effects (e.g., -CF3_3 position) with activity to guide structural modifications .

Q. What methodologies are used to investigate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Screening : Identify gene knockouts that sensitize or rescue cells from the compound’s effects .
  • Metabolomics : Track changes in metabolic pathways (e.g., tryptophan-kynurenine) using LC-MS .
  • In Vivo Models : Test efficacy in transgenic mice (e.g., Alzheimer’s models) with pharmacokinetic profiling to assess blood-brain barrier penetration .

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

  • Chiral Chromatography : Use columns like Chiralpak IG or AD-H to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) during key reaction steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.